molecular formula C8H9ClN2O2 B15336362 2-Chloro-4-methoxy-N'-hydroxy-benzimidamide

2-Chloro-4-methoxy-N'-hydroxy-benzimidamide

Cat. No.: B15336362
M. Wt: 200.62 g/mol
InChI Key: DJWZUVZMVGWNOJ-UHFFFAOYSA-N
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Description

2-Chloro-N-hydroxy-4-methoxybenzimidamide is a chemical compound with the molecular formula C8H9ClN2O2. It is characterized by the presence of a chloro group, a hydroxyl group, and a methoxy group attached to a benzimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-hydroxy-4-methoxybenzimidamide typically involves the reaction of 2-chloro-4-methoxybenzonitrile with hydroxylamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-hydroxy-4-methoxybenzimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of 2-Chloro-N-hydroxy-4-methoxybenzimidamide can yield chloro-substituted benzimidazole derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted benzimidamides.

Scientific Research Applications

2-Chloro-N-hydroxy-4-methoxybenzimidamide has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-N-hydroxy-4-methoxybenzimidamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity, influencing its binding affinity and reactivity with biological molecules.

Comparison with Similar Compounds

  • 2-Chloro-N-methylbenzylamine: This compound differs in the presence of a methyl group instead of a hydroxyl group.

  • 2-Chloro-2-hydroxy-4-methylbenzophenone: This compound has a different core structure and functional groups.

Uniqueness: 2-Chloro-N-hydroxy-4-methoxybenzimidamide is unique due to its combination of chloro, hydroxyl, and methoxy groups on the benzimidamide core, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

2-chloro-N'-hydroxy-4-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H9ClN2O2/c1-13-5-2-3-6(7(9)4-5)8(10)11-12/h2-4,12H,1H3,(H2,10,11)

InChI Key

DJWZUVZMVGWNOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=NO)N)Cl

Origin of Product

United States

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